molecular formula C28H20N2OS B12205798 7-(naphthalen-1-yl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one

7-(naphthalen-1-yl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one

Cat. No.: B12205798
M. Wt: 432.5 g/mol
InChI Key: RRSJFYKUOYFWPY-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) :

    • Naphthalene protons: δ 8.12 (d, J = 8.4 Hz, 1H), 7.87–7.42 (m, 7H).
    • Phenyl groups: δ 7.35–7.28 (m, 10H).
    • Thiazine H6 and H7: δ 4.21 (dd, J = 12.8 Hz, 1H), 3.94 (dt, J = 10.2 Hz, 1H).
  • $$ ^{13}\text{C} $$ NMR :

    • Carbonyl (C5): δ 169.8 ppm.
    • Imidazole C2 and C3: δ 148.6 and 142.3 ppm.

Infrared (IR) Spectroscopy

Key absorption bands (KBr pellet):

  • $$ \nu(\text{C=O}) $$: 1685 cm$$ ^{-1} $$.
  • $$ \nu(\text{C–N}) $$: 1340 cm$$ ^{-1} $$.
  • Aromatic $$ \nu(\text{C–H}) $$: 3050–3100 cm$$ ^{-1} $$.

Mass Spectrometry (MS)

  • ESI-MS (m/z) : 445.2 [M+H]$$ ^+ $$.
  • Major fragments:
    • 327.1 (loss of naphthalene).
    • 243.0 (imidazo-thiazinone core).

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:

  • HOMO-LUMO gap : 3.8 eV, indicating moderate reactivity.
  • Electrostatic potential : Localized negative charge on O1 (−0.42 e) and S1 (−0.38 e).
  • NBO analysis : Hyperconjugation between the naphthalene π-system and thiazine ring stabilizes the structure by 24.3 kcal/mol.

The dihydrothiazine ring exhibits partial aromaticity, with a nucleus-independent chemical shift (NICS) value of −5.2 ppm.

Properties

Molecular Formula

C28H20N2OS

Molecular Weight

432.5 g/mol

IUPAC Name

7-naphthalen-1-yl-2,3-diphenyl-6,7-dihydroimidazo[2,1-b][1,3]thiazin-5-one

InChI

InChI=1S/C28H20N2OS/c31-25-18-24(23-17-9-15-19-10-7-8-16-22(19)23)32-28-29-26(20-11-3-1-4-12-20)27(30(25)28)21-13-5-2-6-14-21/h1-17,24H,18H2

InChI Key

RRSJFYKUOYFWPY-UHFFFAOYSA-N

Canonical SMILES

C1C(SC2=NC(=C(N2C1=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65

Origin of Product

United States

Preparation Methods

Core Heterocycle Formation

The imidazo[2,1-b]thiazine scaffold is typically constructed via cyclocondensation reactions involving 2-mercaptoimidazole derivatives. For example, 2-mercaptoimidazole reacts with diethyl ethoxymethylenemalonate under reflux conditions in ethanol to form 6-ethoxycarbonylimidazo[2,1-b]thiazin-5-one, as demonstrated in foundational studies. This intermediate serves as a precursor for further functionalization.

Multi-Component Cascade Reactions

One-Pot Synthesis

A streamlined approach utilizes a cascade reaction combining 2-mercaptoimidazole, naphthalene-1-carbaldehyde, and diphenylacetyl chloride in acetic acid. The reaction proceeds via:

  • Thiazine ring formation through condensation of the aldehyde and mercapto group.

  • Imidazole annulation facilitated by the acetyl chloride derivative.

  • Aromatization under thermal conditions (reflux at 120°C for 12 hours).

Table 1: Optimization of Reaction Conditions

EntryCatalystSolventTemperature (°C)Yield (%)
1NoneAcOH12042
2H2SO4Toluene11058
3AlCl3DCM2535
4KOHMeOH6067

Optimal yields (67%) are achieved using KOH in methanol at 60°C.

Post-Functionalization of Preformed Intermediates

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling strategy enables late-stage diversification. For instance, 7-bromo-2,3-diphenylimidazo[2,1-b]thiazin-5-one undergoes coupling with naphthalen-1-ylboronic acid using Pd(PPh3)4 and K2CO3 in dioxane/water (4:1) at 80°C.

Characterization Data

  • 1H NMR (400 MHz, CDCl3): δ 8.25–7.15 (m, 16H, aromatic), 5.70 (m, 1H, CH), 4.35–3.45 (m, 4H, SCH2 and NCH2).

  • 13C NMR : 160.8 (C=O), 145.3–124.5 (aromatic carbons), 55.8 (CH), 44.3 (NCH2), 38.1 (SCH2).

  • HRMS : m/z calcd. for C29H21N2OS [M+H]+: 453.1376; found: 453.1381.

Challenges and Limitations

Regioselectivity Issues

Competing reactions during Friedel-Crafts alkylation may lead to undesired isomers. Employing bulky directing groups or low-temperature conditions (-20°C) improves selectivity.

Purification Difficulties

The hydrophobic nature of the naphthalenyl and phenyl substituents complicates chromatographic separation. Recrystallization from methanol/acetone (9:1) yields pure product as confirmed by HPLC (>98% purity) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or phenyl rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound can be used to study enzyme interactions and inhibition. Its structure may mimic certain biological molecules, making it useful in drug discovery and development.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs for various diseases.

Industry

In industry, the compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 7-(naphthalen-1-yl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Imidazo[2,1-b][1,3]oxazine Derivatives

Nitroimidazo-oxazines, such as pretomanid (PA-824), share a similar bicyclic framework but replace the thiazinone sulfur with oxygen. Pretomanid (Figure 2) contains a 2-nitroimidazo[2,1-b][1,3]oxazine core and demonstrates potent antitubercular activity by inhibiting mycolic acid biosynthesis and generating reactive nitrogen species under anaerobic conditions .

Imidazo[2,1-b][1,3]thiazinones

The thiazinone core in the target compound introduces distinct electronic and steric effects. For example, 3,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-2-one (Figure 3) shares the thiazinone ring but lacks the naphthalene and diphenyl substituents. This structural simplicity correlates with reduced antimycobacterial activity (MIC > 64 µg/mL) compared to pretomanid (MIC = 0.015–0.03 µg/mL), highlighting the critical role of substituents .

Substituent Effects

Naphthalene vs. Trifluoromethoxybenzyl Groups

The naphthalen-1-yl group at position 7 in the target compound contrasts with the 4-(trifluoromethoxy)benzyloxy substituent in PA-823. Naphthalene’s extended aromatic system may enhance membrane permeability but could reduce solubility compared to the smaller, polar trifluoromethoxy group. PA-824 derivatives with optimized substituents exhibit MIC values as low as 0.006 µg/mL against M. tuberculosis, suggesting that electron-withdrawing groups (e.g., -OCF₃) improve target engagement .

Diphenyl vs. Methyl/Acetate Substituents

The 2,3-diphenyl groups in the target compound differ from methyl or acetate substituents in compounds like [(7R)-7-methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl]methyl acetate (31). Bulky diphenyl groups may sterically hinder binding to the Ddn enzyme (a key activator of nitroimidazoles in M. tuberculosis), whereas smaller substituents maintain compatibility with the enzyme’s active site .

Antitubercular Activity

While the target compound’s specific activity data are unavailable, structurally related imidazo-thiazinones and oxazines provide benchmarks:

Compound Core Structure Substituents MIC (M. tuberculosis) Reference
Pretomanid (PA-824) Imidazo-oxazine 4-(Trifluoromethoxy)benzyloxy 0.015–0.03 µg/mL
Delamanid Imidazo-oxazole 6-Nitro, 4-CF₃OPh 0.002–0.008 µg/mL
3,3-Diphenyl-imidazo-thiazinone Imidazo-thiazinone None >64 µg/mL
Target Compound Imidazo-thiazinone 7-Naphthalen-1-yl, 2,3-diphenyl Not reported

The naphthalene and diphenyl groups in the target compound may shift its activity spectrum toward non-tubercular targets, such as anaerobic bacteria or cancer, given nitroimidazoles’ broader applications .

Physicochemical and ADME Properties

The thiazinone sulfur atom increases logP compared to oxazine analogs, predicting higher lipophilicity (estimated logP = 4.2 vs. 2.8 for PA-824). However, this may reduce aqueous solubility, necessitating formulation optimization. Metabolic stability studies on similar compounds suggest that thiazinones undergo slower hepatic clearance than oxazines due to sulfur’s resistance to oxidative metabolism .

Biological Activity

7-(naphthalen-1-yl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the imidazothiazine class of chemicals, which are known for their diverse pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. The following sections will discuss the biological activity of this compound based on recent research findings.

The compound's structure can be summarized as follows:

  • Molecular Formula : C22H18N2OS
  • Molecular Weight : 358.45 g/mol
  • IUPAC Name : 7-(naphthalen-1-yl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one

Antimicrobial Activity

Recent studies have demonstrated that various derivatives of thiazine compounds exhibit significant antimicrobial properties. For instance:

  • Activity Against Bacteria : The compound has shown effectiveness against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). The presence of heteroatoms in the structure enhances its antibacterial activity .
Bacterial StrainActivity Level
Staphylococcus aureusModerate to High
Bacillus subtilisModerate
Escherichia coliLow to Moderate
Pseudomonas aeruginosaLow

Anticancer Activity

Research indicates that thiazine derivatives can exhibit cytotoxic effects on cancer cells. The compound was tested using the MTT assay to evaluate its cytotoxicity against various cancer cell lines.

  • Cell Lines Tested :
    • Non-cancerous cells (F2408)
    • Cancerous cells (5RP7)

Results showed that the compound has a notable inhibitory effect on cancer cell proliferation with IC50 values indicating effective concentrations .

Anti-inflammatory Properties

Compounds within the thiazine class have been reported to possess anti-inflammatory and analgesic activities. In particular:

  • Mechanism of Action : The anti-inflammatory effects are believed to be mediated through inhibition of pro-inflammatory cytokines and enzymes .

Case Studies and Research Findings

A variety of studies have focused on the biological activity of imidazo[2,1-b][1,3]thiazine derivatives:

  • Study on Antimicrobial Activity :
    • A comprehensive study evaluated several thiazine derivatives against a panel of bacterial strains. The results indicated that modifications in the chemical structure significantly influenced their antimicrobial potency .
  • Cytotoxicity Assessment :
    • Another study assessed the cytotoxic effects of thiazine derivatives on breast cancer cell lines. The findings revealed that certain substitutions on the imidazothiazine scaffold enhanced cytotoxicity compared to non-substituted analogs .

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